A Comprehensive Technical Guide to 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone: Properties, Synthesis, and Applications in Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone for the development of novel therapeutics. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly valuable tool for drug design.[1] Among these scaffolds, pyrimidine derivatives are of paramount importance, forming the core of nucleic acids and a vast array of pharmacologically active agents.[2] This guide provides a detailed technical overview of 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone, a versatile and highly reactive building block poised at the intersection of these two critical fields. We will explore its fundamental chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its practical applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Nomenclature, Structure, and Identification
4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone is a six-membered heterocyclic compound featuring a pyrimidine ring substituted with two strongly electron-withdrawing trifluoromethyl groups at positions 4 and 6, and a carbonyl group at position 2.
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Molecular Formula: C₆H₂F₆N₂O
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Molecular Weight: 248.08 g/mol
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CAS Number: While a specific CAS number for the 2(1H)-pyrimidinone tautomer is not consistently cited, its tautomeric form, 2-hydroxy-4,6-bis(trifluoromethyl)pyrimidine, is more frequently referenced. This highlights the critical role of tautomerism in this system. For comparison, the related compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine has the CAS number 1546-78-7.[3]
Tautomerism: The Pyrimidinone-Hydroxypyrimidine Equilibrium
A key chemical property of this molecule is its existence in a tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms. The 2(1H)-pyrimidinone form is generally the more stable tautomer due to the formation of a conjugated amide system. This equilibrium is fundamental to its reactivity, influencing its spectroscopic properties and its behavior in chemical reactions such as alkylation.
Caption: Lactam-lactim tautomerism of the title compound.
Physicochemical Data Summary
The physicochemical properties of this compound are dominated by the two CF₃ groups, which impart high electrophilicity to the ring and influence its solid-state properties.
| Property | Value (Predicted/Inferred) | Justification/Reference |
| Melting Point (°C) | 150 - 170 | Inferred from related structures like 4-(Trifluoromethyl)pyrimidine-2-thiol (164-166 °C).[4] The high symmetry and potential for hydrogen bonding suggest a relatively high melting point for a molecule of its size. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone); sparingly soluble in nonpolar solvents. | The polar pyrimidinone core allows for solubility in polar solvents, a common characteristic for this class of compounds.[1] |
| pKa | ~7-8 | The N-H proton is acidic. For comparison, the acidic pKa of 2(1H)-pyrimidinone is 9.2.[2] The two electron-withdrawing CF₃ groups are expected to significantly increase the acidity, lowering the pKa. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone. The following data are predicted based on the known effects of the functional groups and analysis of closely related structures.[5][6]
| Technique | Predicted Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~13-14 ppm (broad s, 1H)δ ~7.5-8.0 ppm (s, 1H) | The downfield signal corresponds to the acidic N-H proton.The singlet in the aromatic region is from the C5-H proton. |
| ¹³C NMR (DMSO-d₆) | δ ~160 ppm (C=O)δ ~155 ppm (q, ²JCF ≈ 35 Hz, C4/C6)δ ~120 ppm (q, ¹JCF ≈ 275 Hz, CF₃)δ ~110 ppm (C5) | The carbonyl carbon appears downfield. The carbons attached to the CF₃ groups (C4, C6) appear as quartets due to coupling with fluorine. The CF₃ carbons themselves show a large one-bond coupling constant. |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -65 to -70 ppm (s) | A single peak is expected for the six equivalent fluorine atoms of the two CF₃ groups, relative to CFCl₃.[7] |
| IR (KBr, cm⁻¹) | 3200-3000 (N-H stretch, broad)1700-1680 (C=O stretch, strong)1300-1100 (C-F stretch, very strong) | Characteristic absorptions for the amide N-H, carbonyl group, and the trifluoromethyl groups. |
| Mass Spec. (ESI+) | m/z 249.01 [M+H]⁺ | Calculated for C₆H₃F₆N₂O⁺. |
Synthesis and Purification
The most logical and widely used method for constructing the pyrimidinone ring is the [3+3] cyclocondensation, specifically a variation of the Biginelli reaction.[2][8]
Primary Synthetic Pathway: Cyclocondensation
The synthesis involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with urea. For this specific target, the key precursors are 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hexafluoroacetylacetone) and urea . The mechanism proceeds through initial formation of an N-acyliminium ion intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrimidinone.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for robust and reproducible synthesis. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. Hydrochloric acid serves as the essential catalyst to activate the carbonyl groups of the diketone and facilitate the dehydration steps.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,1,5,5,5-hexafluoropentane-2,4-dione (1.0 eq), urea (1.1 eq), and absolute ethanol (5 mL per mmol of diketone).
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Catalysis: While stirring, add concentrated hydrochloric acid (0.1 eq) dropwise to the mixture.
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Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).
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Workup: After completion, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume by approximately half using a rotary evaporator.
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Isolation: Pour the cooled mixture into ice-cold water with stirring. The product will precipitate as a white or off-white solid.
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Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and acid. Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone.
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Characterization: Dry the purified solid under vacuum and characterize using NMR, IR, and melting point analysis to confirm its identity and purity.
Purification and Characterization Workflow
Caption: Standard workflow for synthesis and validation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone is governed by the interplay between the electron-deficient pyrimidine ring and the nucleophilic sites at the nitrogen and exocyclic oxygen atoms.
Acidity and Nucleophilicity
The N-H proton is significantly acidic due to the inductive effect of the two CF₃ groups and the resonance stabilization of the resulting conjugate base. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a potent ambident nucleophile, with electron density on both the N1 nitrogen and the exocyclic oxygen.
Chemoselectivity in Alkylation Reactions: N- vs. O-Alkylation
When the conjugate base is reacted with an electrophile, such as an alkyl halide, a mixture of N-alkylated and O-alkylated products can be formed. The reaction outcome is a classic example of kinetic versus thermodynamic control and is highly dependent on the reaction conditions.
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O-Alkylation (Kinetic Control): Hard electrophiles and reaction conditions that favor the more exposed, harder oxygen nucleophile (e.g., using silver salts) can lead to the formation of 2-alkoxy-4,6-bis(trifluoromethyl)pyrimidine.
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N-Alkylation (Thermodynamic Control): Softer electrophiles and conditions that allow for equilibrium favor the formation of the more thermodynamically stable N-alkylated product. This selectivity is a critical consideration for synthetic chemists using this scaffold.[5]
Applications in Drug Discovery and Materials Science
The unique electronic properties of 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone make it an exceptionally valuable building block in the synthesis of complex molecules with potential biological activity.
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Scaffold for Bioactive Molecules: The pyrimidinone core is a "privileged scaffold" in medicinal chemistry. This molecule serves as a starting point for creating libraries of compounds for high-throughput screening. Derivatives have been explored as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1]
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Enhancing Pharmacokinetic Properties: The two CF₃ groups are known to block metabolic attack (e.g., by cytochrome P450 enzymes) and can increase the binding affinity of a drug to its target protein through favorable interactions.
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Agrochemicals: The trifluoromethyl-pyrimidine motif is also prevalent in modern agrochemicals, where it contributes to the efficacy and stability of herbicides and fungicides.
Conclusion and Future Outlook
4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone is more than a simple chemical; it is a powerful tool for molecular design. Its well-defined synthesis, predictable spectroscopic properties, and versatile reactivity make it an ideal starting material for academic and industrial researchers. The continued exploration of its reaction chemistry will undoubtedly lead to the discovery of new chemical entities with significant potential in human health and agriculture. As the demand for metabolically robust and highly specific therapeutic agents grows, the importance of key fluorinated building blocks like this one will only increase.
References
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MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]
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MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]
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PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Center for Biotechnology Information. Available at: [Link]
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Frontiers. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. Available at: [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]
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SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
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